

structure-activity relationship of 1H-Benzimidazole-2-acetamide analogs

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Compound of Interest

Compound Name: **1H-Benzimidazole-2-acetamide**

Cat. No.: **B1266711**

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Antimicrobial Activity

A series of **1H-benzimidazole-2-acetamide** analogs have been synthesized and evaluated for their in vitro antimicrobial activity. The core structure consists of a benzimidazole ring substituted at the 1-position with a 2-acetamide group, which is further modified. The primary focus of the SAR studies has been on the substituents at the N-atom of the acetamide moiety and on the benzimidazole ring itself.

Quantitative Data for Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 1-(substituted)-N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC in $\mu\text{g/mL}$) of **1H-Benzimidazole-2-acetamide** Analogs

| Compound ID | R (Substitution on Acetamide Nitrogen) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
|-------------|----------------------------------------------------|------------------------|----------------------|----------------------------|--------------------------|
| 1a | -H | 128 | 256 | 512 | 64 |
| 1b | -CH ₃ | 64 | 128 | 256 | 32 |
| 1c | -C ₂ H ₅ | 64 | 128 | 256 | 32 |
| 1d | -CH(CH ₃) ₂ | 32 | 64 | 128 | 16 |
| 1e | -C ₆ H ₅ | 16 | 32 | 64 | 8 |
| 1f | -4-Cl-C ₆ H ₄ | 8 | 16 | 32 | 4 |
| 1g | -4-F-C ₆ H ₄ | 8 | 16 | 32 | 4 |
| 1h | -4-CH ₃ -C ₆ H ₄ | 16 | 32 | 64 | 8 |
| 1i | -4-OCH ₃ -C ₆ H ₄ | 32 | 64 | 128 | 16 |
| Standard | Ciprofloxacin | 1 | 0.5 | 1 | - |
| Standard | Fluconazole | - | - | - | 8 |

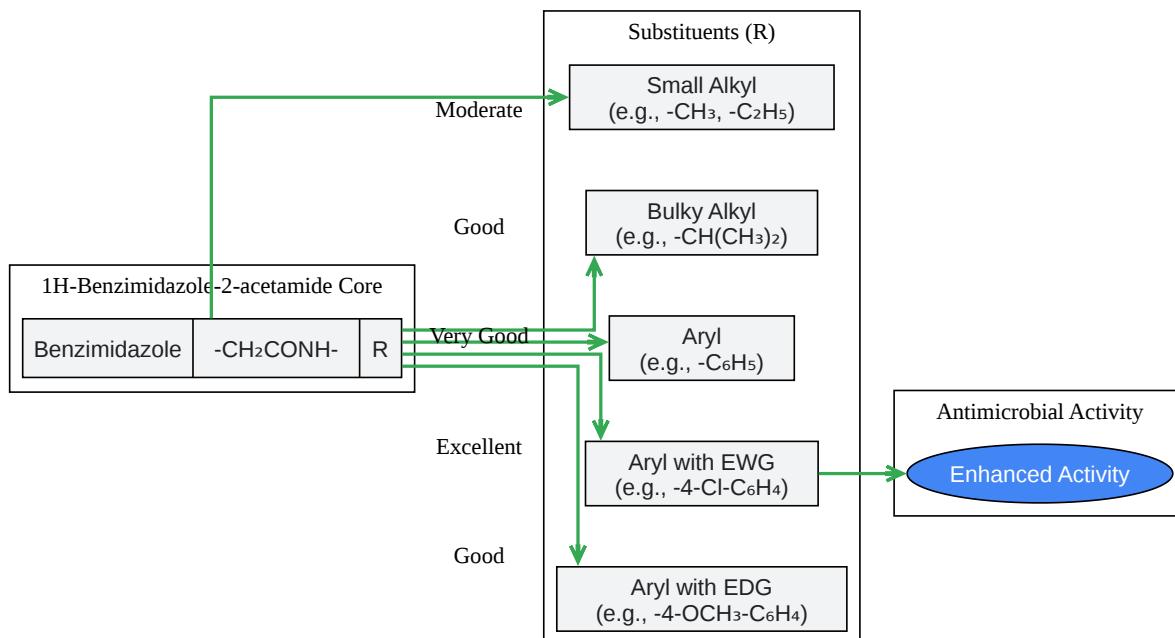
Structure-Activity Relationship (SAR) for Antimicrobial Activity

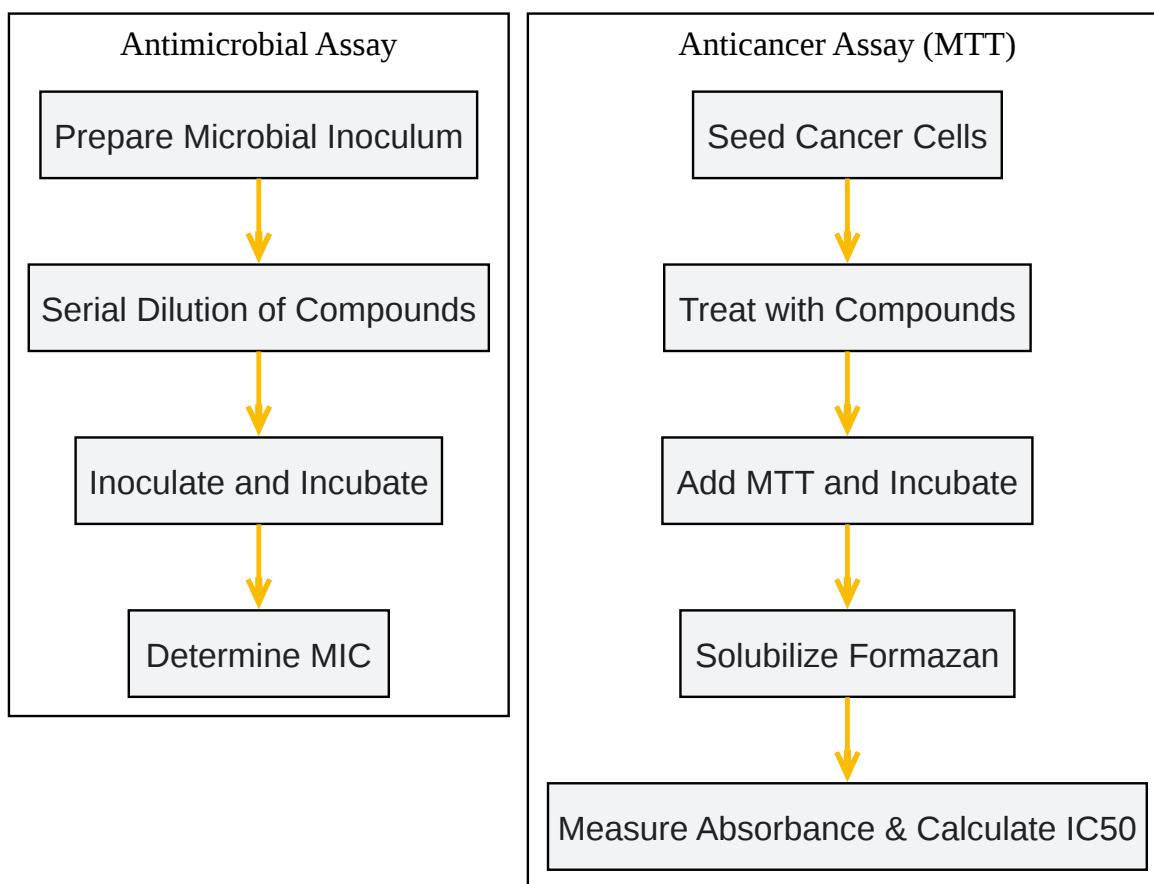
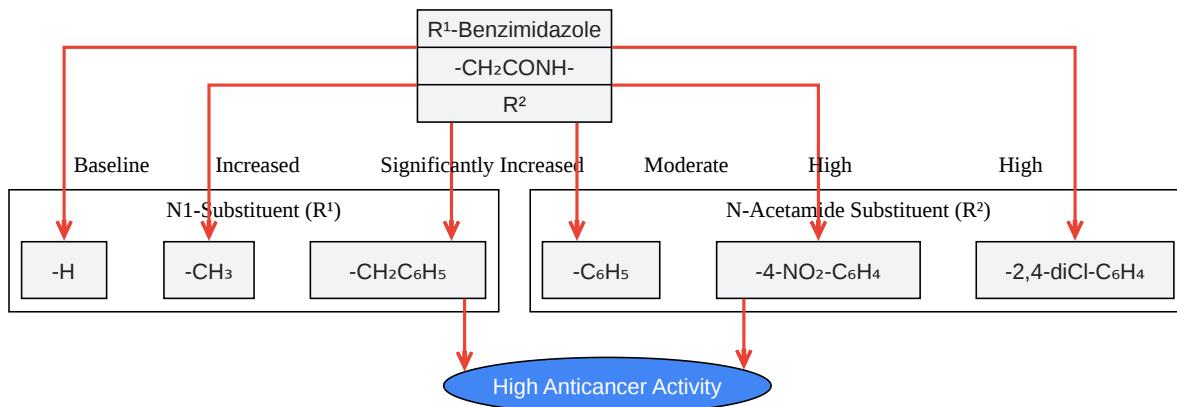
The data in Table 1 reveals several key SAR trends for the antimicrobial activity of these analogs:

- Effect of N-Substitution on Acetamide:
 - Unsubstituted (1a) and small alkyl substituted (1b, 1c) analogs show moderate activity.
 - Increasing the bulkiness of the alkyl group, as with the isopropyl group (1d), enhances activity.

- Substitution with an aromatic ring (1e) significantly improves activity.
- Effect of Substitution on the Phenyl Ring:
 - Electron-withdrawing groups, such as chloro (1f) and fluoro (1g), on the para position of the phenyl ring lead to the most potent antimicrobial activity.
 - Electron-donating groups, such as methyl (1h) and methoxy (1i), slightly reduce the activity compared to the unsubstituted phenyl analog (1e).

These relationships are visually summarized in the following diagram:





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